N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide
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Overview
Description
N’-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide is a complex organic compound with a unique structure that includes a thiazinan ring, a nitro group, and a sulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The sulfonohydrazide moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
N’-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenecarboxylic acid
- 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenesulfonamide
Uniqueness
N’-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide is unique due to its combination of a thiazinan ring, a nitro group, and a sulfonohydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-N'-(2-nitrophenyl)sulfonylacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O7S2/c17-12(9-15-5-7-24(20,21)8-6-15)13-14-25(22,23)11-4-2-1-3-10(11)16(18)19/h1-4,14H,5-9H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXXFHSIXWUEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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